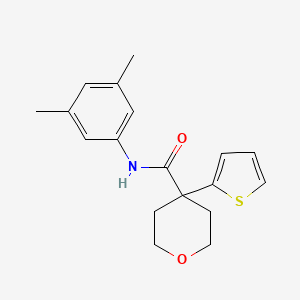

N-(3,5-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Descripción

N-(3,5-Dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a 3,5-dimethylphenyl group attached to an oxane (tetrahydropyran) ring substituted with a thiophen-2-yl moiety at the 4-position. This compound combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymatic or receptor-based pathways.

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-13-10-14(2)12-15(11-13)19-17(20)18(5-7-21-8-6-18)16-4-3-9-22-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIUTVPBIKIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Comparison of Key Structural and Functional Properties

Key Findings:

- Substituent Effects : Both electron-donating (methyl) and withdrawing (fluoro) groups at the 3,5-positions yield similar IC50 values (~10 µM) in naphthalene-based analogs, indicating lipophilicity is a major driver of PET inhibition .

- Core Structure Differences : The oxane-thiophene core in the target compound likely alters molecular geometry and electronic distribution compared to the planar naphthalene system. This could influence binding to photosystem II (PSII) or membrane permeability.

Meta-Substituted Trichloro-Acetamides

Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlight the impact of meta-substitution on solid-state geometry.

Thiophene-Containing Derivatives

Thiophene-based compounds, such as those in , exhibit antiproliferative activity via tyrosine kinase inhibition . Though the target compound’s biological target is distinct (PSII), the thiophene moiety’s electronic properties could similarly enhance interactions with hydrophobic binding pockets.

Research Implications

- Structure-Activity Relationships (SAR) : The 3,5-dimethylphenyl group is a versatile pharmacophore for PET inhibition, but core structure modifications (naphthalene vs. oxane-thiophene) significantly alter bioactivity.

- Design Optimization : Introducing electron-withdrawing groups (e.g., Cl, F) to the oxane-thiophene core could further enhance lipophilicity and PET-inhibiting potency.

- Synthetic Feasibility : Microwave-assisted synthesis (as used in ) may improve yields for the target compound, given its structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.